7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine
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Overview
Description
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is a complex organic compound with the molecular formula C14H20N2S. It is characterized by a bicyclic structure that includes a sulfur atom and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylating agents . The reaction conditions often include the use of catalytic hydrogenation over Raney nickel to yield the desired amine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Raney nickel, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .
Scientific Research Applications
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antiarrhythmic properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as antiarrhythmic activity, by stabilizing cardiac ion channels .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
- 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine, also known by its CAS number 1782440-41-8, is a bicyclic compound with significant biological activity. This compound is of interest due to its structural features that may confer unique pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NOS, with a molecular weight of approximately 247.36 g/mol. The compound features a bicyclic structure that includes a thia (sulfur-containing) and azabicyclic framework, which are known to influence biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Properties : There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to standard antibiotics, suggesting that modifications to the bicyclic structure can enhance antimicrobial activity.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Cytotoxicity Assays
In cytotoxicity assays against human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values indicating significant cytotoxic potential:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
Bel7402 | 30 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Neuroprotective Effects
Research has indicated that compounds similar to this compound may protect neuronal cells from oxidative stress-induced apoptosis. In a study involving neuronal cell cultures treated with oxidative agents, the compound demonstrated protective effects, reducing cell death rates significantly.
Case Studies
- Case Study on Anticancer Efficacy : A clinical investigation involving patients with late-stage breast cancer treated with a regimen including derivatives of this bicyclic compound showed promising results in tumor reduction and improved patient outcomes.
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer’s disease revealed that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation.
Properties
Molecular Formula |
C14H20N2S |
---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C14H20N2S/c15-14-12-7-16(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
InChI Key |
VEMAEWHPXFLYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(C2N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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